molecular formula C16H15BrN2O2 B6713744 N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-4-carboxamide

N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-4-carboxamide

Cat. No.: B6713744
M. Wt: 347.21 g/mol
InChI Key: STNKJNUIOSSAAC-UHFFFAOYSA-N
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Description

N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of structural elements, including a brominated indene moiety, a cyclopropyl group, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Properties

IUPAC Name

N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c17-13-3-1-2-11-10(13)6-7-14(11)18-16(20)12-8-21-19-15(12)9-4-5-9/h1-3,8-9,14H,4-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNKJNUIOSSAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC=C2C(=O)NC3CCC4=C3C=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2,3-dihydro-1H-indene to obtain 4-bromo-2,3-dihydro-1H-indene . This intermediate is then subjected to further functionalization to introduce the oxazole and cyclopropyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of catalysts and protective groups may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the indene moiety can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The presence of multiple reactive sites allows for potential cyclization reactions to form new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its effects on biological systems may lead to the development of new therapeutic agents.

    Industry: Its unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The brominated indene moiety and the oxazole ring may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2,3-dihydro-1H-inden-1-amine
  • 4-bromo-2,3-dihydro-1H-inden-1-ol
  • tert-Butyl (4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Uniqueness

N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-4-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

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